molecular formula C15H14N4O B7537952 1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide

1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B7537952
M. Wt: 266.30 g/mol
InChI Key: LQSHHIMFUGAXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as DPP-5, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyridine derivatives, which have been found to exhibit a wide range of biological activities such as anti-inflammatory, antitumor, and antiviral effects. In

Scientific Research Applications

1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. Several studies have investigated the potential of 1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide as a therapeutic agent for various diseases. For example, 1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to possess antiviral activity against herpes simplex virus type 1 and type 2.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors. For example, 1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This inhibition leads to increased levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are important regulators of insulin secretion and glucose homeostasis.
Biochemical and Physiological Effects:
1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and suppress angiogenesis. It has also been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of assays and studies. Additionally, 1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using 1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for research on 1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide. One area of interest is the development of 1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors as potential therapeutic agents for diabetes and other metabolic disorders. Another area of interest is the investigation of the anti-inflammatory and immunomodulatory effects of 1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide in the context of autoimmune diseases and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of 1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide and to identify its molecular targets.

Synthesis Methods

The synthesis of 1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide involves the reaction of 2-amino-3-cyanopyridine with phenylhydrazine in the presence of a catalyst such as acetic acid. The resulting intermediate is then reacted with 1,3-dimethyl-5-bromopyrazole to yield the final product. The purity of the compound can be improved by recrystallization from an appropriate solvent.

properties

IUPAC Name

1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-10-13-8-11(9-16-14(13)19(2)18-10)15(20)17-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSHHIMFUGAXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide

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